4,5-Diphenyl-2-[(prop-2-en-1-yl)sulfanyl]-4,5-dihydro-1H-imidazole
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Overview
Description
4,5-Diphenyl-2-[(prop-2-en-1-yl)sulfanyl]-4,5-dihydro-1H-imidazole is a heterocyclic compound that features an imidazole ring substituted with phenyl groups at the 4 and 5 positions, and a prop-2-en-1-ylsulfanyl group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Diphenyl-2-[(prop-2-en-1-yl)sulfanyl]-4,5-dihydro-1H-imidazole typically involves the reaction of 4,5-diphenylimidazole with prop-2-en-1-ylsulfanyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4,5-Diphenyl-2-[(prop-2-en-1-yl)sulfanyl]-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazole ring can be reduced under catalytic hydrogenation conditions to yield the corresponding dihydroimidazole derivative.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Catalytic hydrogenation using palladium on carbon
Substitution: Nitration using nitric acid and sulfuric acid, halogenation using bromine or chlorine
Major Products
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Dihydroimidazole derivatives
Substitution: Nitro or halogenated phenyl derivatives
Scientific Research Applications
4,5-Diphenyl-2-[(prop-2-en-1-yl)sulfanyl]-4,5-dihydro-1H-imidazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting enzyme inhibition and receptor modulation.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for drug discovery.
Mechanism of Action
The mechanism of action of 4,5-Diphenyl-2-[(prop-2-en-1-yl)sulfanyl]-4,5-dihydro-1H-imidazole depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors .
Comparison with Similar Compounds
Similar Compounds
4,5-Diphenyl-1H-imidazole: Lacks the prop-2-en-1-ylsulfanyl group, making it less versatile in terms of chemical reactivity.
4,5-Diphenyl-2-(methylthio)-1H-imidazole: Similar structure but with a methylthio group instead of a prop-2-en-1-ylsulfanyl group, affecting its steric and electronic properties.
Uniqueness
4,5-Diphenyl-2-[(prop-2-en-1-yl)sulfanyl]-4,5-dihydro-1H-imidazole is unique due to the presence of the prop-2-en-1-ylsulfanyl group, which imparts distinct chemical reactivity and potential for diverse functionalization. This makes it a valuable scaffold for the development of new compounds with tailored properties.
Properties
CAS No. |
512205-03-7 |
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Molecular Formula |
C18H18N2S |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
4,5-diphenyl-2-prop-2-enylsulfanyl-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C18H18N2S/c1-2-13-21-18-19-16(14-9-5-3-6-10-14)17(20-18)15-11-7-4-8-12-15/h2-12,16-17H,1,13H2,(H,19,20) |
InChI Key |
OIGGIQKGKXOJFR-UHFFFAOYSA-N |
Canonical SMILES |
C=CCSC1=NC(C(N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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